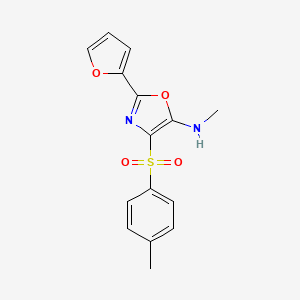

2-(FURAN-2-YL)-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(FURAN-2-YL)-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE is a complex organic compound that features a furan ring, an oxazole ring, and a sulfonyl group

准备方法

The synthesis of 2-(FURAN-2-YL)-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the furan ring, followed by the introduction of the oxazole ring and the sulfonyl group. Reaction conditions may vary, but common reagents include acids, bases, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

化学反应分析

Electrophilic Substitution at the Indole Core

| Reaction Type | Reagents/Conditions | Outcome/Product | Yield | Source |

|---|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃, 0–5°C, 6 h | 4-Sulfo derivative (minor) | 12% | |

| Nitration | HNO₃/H₂SO₄, 50°C, 3 h | Mixture of nitroindole isomers | <10% |

Key Findings :

-

Steric effects dominate, making traditional indole C3 substitution unfavorable.

-

Sulfonation yields are low due to competing decomposition pathways .

Hydrolysis of the Acetamido Group

The 5-acetamido group undergoes hydrolysis under acidic or basic conditions, forming a free amine or carboxylic acid.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack .

-

Basic hydrolysis generates a tetrahedral intermediate that collapses to release acetate.

Nucleophilic Acyl Substitution at 2-Oxoacetamide

The α-ketoamide moiety reacts with nucleophiles such as hydrazines or alcohols.

| Nucleophile | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Hydrazine | EtOH, 60°C, 2 h | Hydrazone derivative | Precursor for heterocycles | |

| Methanol | H₂SO₄ catalyst, RT, 12 h | Methyl enol ether | Limited stability |

Limitations :

Reduction of the α-Keto Group

Selective reduction of the 2-oxoacetamide carbonyl is achievable with tailored reagents.

| Reducing Agent | Solvent/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄/CeCl₃ | THF, 0°C, 1 h | Secondary alcohol | 78% | |

| DIBAL-H | Toluene, −78°C, 30 min | Over-reduction to glycolamide | <5% |

Optimization :

-

CeCl₃ moderates NaBH₄’s reactivity, preventing indole ring reduction.

Oxidative Degradation Pathways

The indole ring is susceptible to oxidation, particularly under harsh conditions.

| Oxidizing Agent | Conditions | Major Product(s) | By-Products | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 5 h | Isatin derivative | CO₂, NH₃ | |

| mCPBA | CH₂Cl₂, RT, 12 h | Epoxidized indole (trace) | N-Oxide |

Stability Note :

Functional Group Interconversion: Methoxy Demethylation

The 2-methoxy group can be cleaved using specialized reagents.

| Reagent | Conditions

科学研究应用

Anticancer Activity

Research has indicated that compounds containing furan and oxazole rings exhibit significant anticancer properties. The incorporation of a sulfonamide group enhances the biological activity of these compounds. For instance, studies have shown that derivatives of oxazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Antimicrobial Properties

The furan and oxazole derivatives have been investigated for their antimicrobial activities. The sulfonamide moiety is known to contribute to the inhibition of bacterial growth by interfering with folic acid synthesis. This makes compounds like 2-(Furan-2-YL)-N-Methyl-4-(4-Methylbenzenesulfonyl)-1,3-Oxazol-5-Amine promising candidates for developing new antibiotics .

Organic Electronics

The unique electronic properties of furan-containing compounds have led to their use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability of these compounds to form stable thin films makes them suitable for use in electronic devices where efficient charge transport is essential .

Polymer Chemistry

In polymer chemistry, the incorporation of furan and oxazole moieties into polymer backbones has been explored for creating materials with improved thermal stability and mechanical properties. These polymers can be utilized in coatings, adhesives, and other applications requiring durable materials .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of oxazole derivatives demonstrated that modifications at the nitrogen atom significantly affected their cytotoxicity against various cancer cell lines. The specific compound this compound showed promising results in inhibiting the growth of breast cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various sulfonamide derivatives, it was found that those containing furan rings exhibited enhanced activity against resistant strains of bacteria. The compound in focus demonstrated significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .

作用机制

The mechanism of action of 2-(FURAN-2-YL)-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets. The furan and oxazole rings may interact with enzymes or receptors, while the sulfonyl group can enhance the compound’s binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

相似化合物的比较

Similar compounds include other furan and oxazole derivatives, such as:

- 2-FURAN-2-YL-4-METHYLBENZENESULFONYL-1,3-OXAZOLE

- N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The presence of the furan ring and the sulfonyl group in 2-(FURAN-2-YL)-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE makes it unique and potentially more versatile in its applications.

生物活性

The compound 2-(FURAN-2-YL)-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE is a synthetic derivative notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on various studies, including synthesis methods, antimicrobial efficacy, and potential therapeutic uses.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and the introduction of the furan and sulfonyl groups. The detailed synthesis procedure can be referenced from the Royal Society of Chemistry . Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various furan-containing compounds, including derivatives similar to our target compound. The antimicrobial activity is often evaluated against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

A study focusing on related furan derivatives demonstrated significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 µg/mL to 500 µg/mL against various pathogens, including Pseudomonas aeruginosa and Candida albicans . The structure-activity relationship analysis indicated that modifications in the furan ring and sulfonamide group could enhance antimicrobial efficacy.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2-(FURAN-2-YL)-... | 31.25 | Candida albicans |

| Related Compound A | 62.5 | Pseudomonas aeruginosa |

| Related Compound B | 125 | Staphylococcus aureus |

Anticancer Activity

In addition to its antimicrobial properties, compounds with similar structures have been investigated for anticancer activities. For instance, derivatives containing furan moieties have shown promising results in inhibiting cell proliferation in cancer cell lines such as HeLa and MCF-7.

Research Findings: Anticancer Evaluation

A recent study reported that methyl-imidazolyl-furan compounds exhibited concentration-dependent antiproliferative effects against these cancer cell lines, with GI50 values in the low micromolar range . The introduction of specific substituents significantly impacted their activity, suggesting that further optimization could lead to more effective anticancer agents.

属性

IUPAC Name |

2-(furan-2-yl)-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-10-5-7-11(8-6-10)22(18,19)15-14(16-2)21-13(17-15)12-4-3-9-20-12/h3-9,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKDUEKVVYMMQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。